

2-Chloro-N-methylaniline hydrochloride CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-N-methylaniline hydrochloride

Cat. No.: B1420501

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-N-methylaniline Hydrochloride**

Abstract

This guide provides a comprehensive technical overview of **2-Chloro-N-methylaniline hydrochloride**, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, synthesis protocols, and applications, with a focus on its role as a versatile building block in organic synthesis. Emphasizing scientific integrity, this paper explains the rationale behind experimental procedures and adheres to stringent safety and handling protocols. All data and procedures are supported by authoritative sources to ensure reliability and reproducibility.

Chemical Identity and Physicochemical Properties

2-Chloro-N-methylaniline hydrochloride is the hydrochloride salt of 2-Chloro-N-methylaniline. The protonation of the secondary amine group significantly increases its polarity and aqueous solubility compared to the free base, a critical attribute for its use in various reaction conditions and for ease of handling.

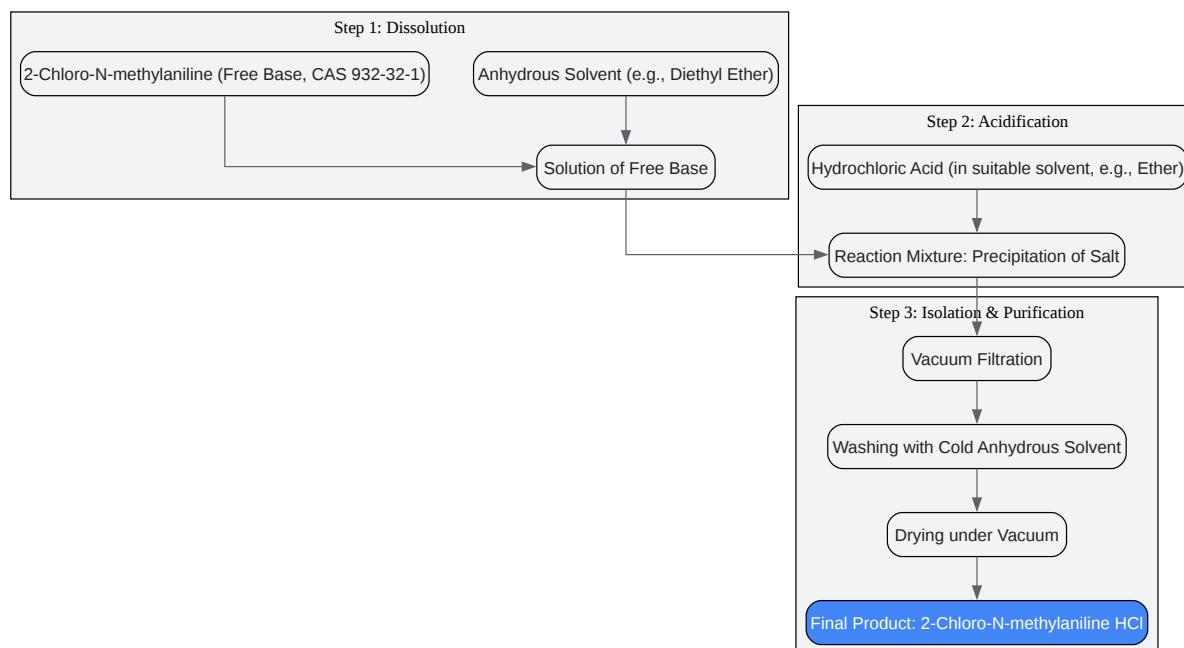
Compound Identifiers

The following table summarizes the key identifiers for **2-Chloro-N-methylaniline hydrochloride**.

Identifier	Value	Source
CAS Number	1187385-64-3	[1] [2]
Molecular Formula	C7H9Cl2N	[1] [2]
IUPAC Name	2-chloro-N-methylaniline;hydrochloride	[1]
Molecular Weight	178.06 g/mol	[1]
InChI Key	BAICYTXRERVYMP-UHFFFAOYSA-N	[1]
Canonical SMILES	CNC1=CC=CC=C1Cl.Cl	[1]

Physicochemical Data

This table outlines the known physical and chemical properties of the compound.


Property	Value	Source(s)
Physical State	Solid (Assumed based on hydrochloride salt form)	General Chemical Knowledge
Appearance	White to off-white crystalline solid (Typical for similar compounds)	[3]
Purity	≥98% (Typical commercial grade)	[2]
Storage	Room temperature, in a dry, dark place	[2] [4]
Solubility	Miscible with water; solubility in organic solvents is limited.	[3] [5]

Synthesis and Manufacturing

The synthesis of **2-Chloro-N-methylaniline hydrochloride** is a straightforward acid-base reaction starting from its free base, 2-Chloro-N-methylaniline. This process is fundamental for its purification, stabilization, and preparation for subsequent reactions where a salt form is advantageous.

Synthesis Workflow Diagram

The diagram below illustrates the typical laboratory-scale synthesis of **2-Chloro-N-methylaniline hydrochloride** from its parent aniline.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-N-methylaniline hydrochloride**.

Detailed Synthesis Protocol

This protocol describes the conversion of 2-Chloro-N-methylaniline to its hydrochloride salt. The causality for using anhydrous solvents is to prevent the dissolution of the final salt product in water, thereby maximizing yield during precipitation and filtration.

Materials:

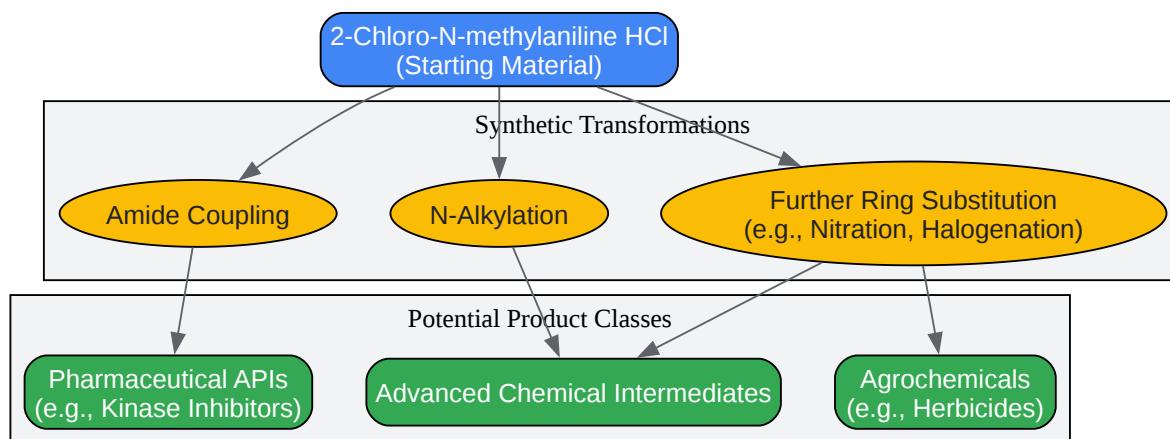
- 2-Chloro-N-methylaniline (1.0 eq)
- Anhydrous diethyl ether or isopropanol
- Hydrochloric acid solution (e.g., 2M in diethyl ether or concentrated HCl)
- Round-bottom flask, magnetic stirrer, and addition funnel

Procedure:

- **Dissolution:** Dissolve 2-Chloro-N-methylaniline in a minimal amount of anhydrous diethyl ether in a round-bottom flask with stirring.
- **Acidification:** Slowly add a solution of hydrochloric acid (1.1 eq) dropwise to the stirred solution at 0-5°C. The use of a slight excess of acid ensures complete conversion of the aniline to its salt.
- **Precipitation:** Upon addition of HCl, the hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for an additional 30 minutes in an ice bath to ensure complete precipitation.
- **Isolation:** Collect the solid product by vacuum filtration.
- **Washing:** Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
- **Drying:** Dry the final product under vacuum to remove residual solvent.

Applications in Research and Drug Development

2-Chloro-N-methylaniline hydrochloride serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.^{[3][6]} The presence of


a chlorine atom and a secondary amine on the aniline scaffold provides multiple reactive sites for further chemical modification.

Role as a Chemical Intermediate

The primary application of this compound is as a precursor for the synthesis of more complex molecules.^[3] The aniline ring can undergo further electrophilic substitution, while the amine group can be involved in amide bond formation, N-alkylation, or serve as a directing group. Chlorinated anilines are common precursors in the synthesis of pharmaceuticals and agrochemicals.^{[7][8][9]} While specific drugs derived from this exact molecule are not widely documented in public literature, its structure is analogous to intermediates used in the development of kinase inhibitors and other targeted therapies.^[8]

Logical Relationship in Synthesis

The following diagram illustrates the role of **2-Chloro-N-methylaniline hydrochloride** as a foundational block for creating diverse chemical entities.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2-Chloro-N-methylaniline hydrochloride**.

Analytical Methodologies

To ensure the quality and purity of **2-Chloro-N-methylaniline hydrochloride**, several analytical techniques can be employed.

- Gas Chromatography (GC): Useful for assessing the purity of the parent aniline (2-Chloro-N-methylaniline) before salt formation.[\[10\]](#)
- High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final hydrochloride salt, often using a C18 column with a mobile phase of acetonitrile and water with a suitable buffer.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound by analyzing the chemical shifts and coupling constants of the protons (¹H NMR) and carbons (¹³C NMR).
- Mass Spectrometry (MS): To confirm the molecular weight of the parent compound.

Safety, Handling, and Storage

As a chlorinated aromatic amine, **2-Chloro-N-methylaniline hydrochloride** must be handled with appropriate caution. The data presented is based on safety information for structurally similar compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Category	Precautionary Measures and Required PPE
Inhalation	May cause respiratory irritation.[11] Use in a well-ventilated area or with a fume hood.[11]
Skin Contact	Causes skin irritation.[11] Wear impervious gloves and protective clothing.[12]
Eye Contact	Causes serious eye irritation.[11] Wear safety goggles with side-shields.[12]
Ingestion	Harmful if swallowed. Do not eat, drink, or smoke when handling.

First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[13]
- On Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[13]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]
- If Swallowed: Rinse mouth with water and seek medical advice. Do not induce vomiting.[13]

Storage and Disposal

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.[11]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

2-Chloro-N-methylaniline hydrochloride is a valuable chemical reagent whose utility is defined by its versatile structure. Its role as a building block in the synthesis of pharmaceuticals

and other high-value chemicals is significant. Proper understanding of its synthesis, handling, and reactivity is essential for its safe and effective use in a research and development setting. This guide provides the foundational knowledge required for professionals to incorporate this compound into their synthetic workflows confidently and safely.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-N-methylaniline hydrochloride | C7H9Cl2N | CID 46739562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]
- 4. 2-CHLORO-N-METHYLANILINE price, buy 2-CHLORO-N-METHYLANILINE - chemicalbook [chemicalbook.com]
- 5. 2-Chloro-N-methylaniline, 97% | Fisher Scientific [fishersci.ca]
- 6. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 7. nbinno.com [nbino.com]
- 8. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 9. 2-Chloro-6-methylaniline Manufacturer in India [punagri.com]
- 10. epa.gov [epa.gov]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [2-Chloro-N-methylaniline hydrochloride CAS number and molecular formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1420501#2-chloro-n-methylaniline-hydrochloride-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com